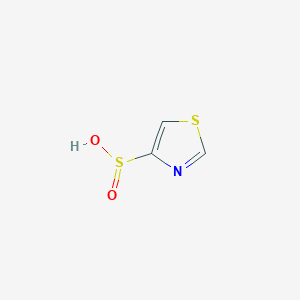
Thiazole-4-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole-4-sulfinicacid is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiazole-4-sulfinicacid typically involves multi-component reactions. One common method includes the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This approach allows for the formation of polysubstituted thiazoles with moderate to good yields .
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of readily available and inexpensive starting materials, such as ketones and aldehydes, makes this method cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Thiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce thiazolidines .
Aplicaciones Científicas De Investigación
Thiazole-4-sulfinicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, fungicides, and chemical reaction accelerators .
Mecanismo De Acción
The mechanism of action of thiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Thiazole: A parent compound with a similar structure but without the sulfinic acid group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazoline: An intermediate compound with a partially saturated ring
Uniqueness: Thiazole-4-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C3H3NO2S2 |
|---|---|
Peso molecular |
149.20 g/mol |
Nombre IUPAC |
1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-1-7-2-4-3/h1-2H,(H,5,6) |
Clave InChI |
STDAOLMYBMCHRF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


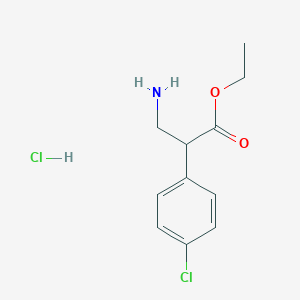

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
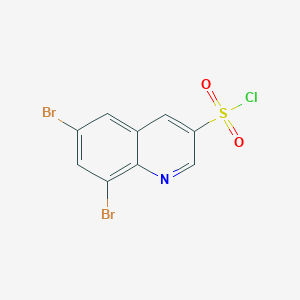

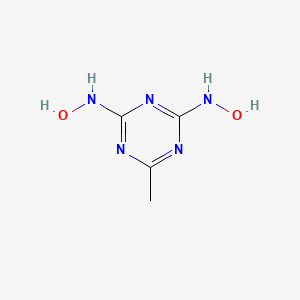
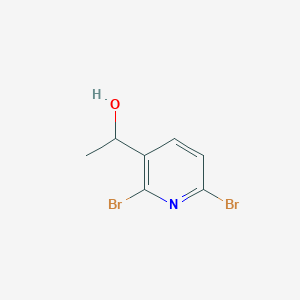
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
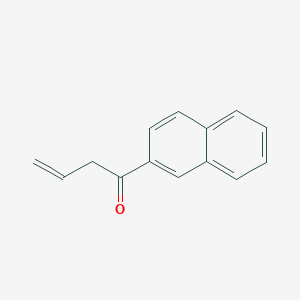

![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
